N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE is a complex organic compound that features a furan ring substituted with a chloromethoxyphenyl group and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions, where the furan ring is functionalized with the chloromethoxyphenyl group.
Attachment of the isopropylamine moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
{[5-(3-BROMO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE: Similar structure but with a bromine atom instead of chlorine.
{[5-(3-CHLORO-4-HYDROXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H18ClNO2 |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C15H18ClNO2/c1-10(2)17-9-12-5-7-14(19-12)11-4-6-15(18-3)13(16)8-11/h4-8,10,17H,9H2,1-3H3 |
InChI Key |
MSEXFSUVISXVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.